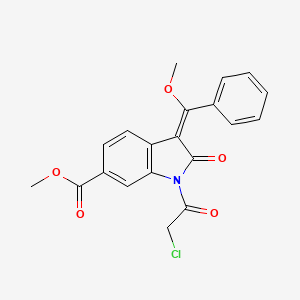
Toldimfossodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Toldimfossodium is synthesized through a series of chemical reactions involving the starting material 4-dimethylamino-2-methyl-phenyl-phosphinous acid. The sodium salt is formed by neutralizing the acid with sodium hydroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The compound is typically produced in the form of a soluble powder, which is then formulated into injectable solutions for veterinary use .
Analyse Chemischer Reaktionen
Types of Reactions
Toldimfossodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to lower oxidation state phosphorus compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds with different oxidation states and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Toldimfossodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its effects on metabolic processes and enzyme activities in animals.
Medicine: Studied for its potential therapeutic effects in treating metabolic disorders and enhancing bone growth.
Industry: Used in the formulation of veterinary drugs to enhance milk production and fertility in livestock .
Wirkmechanismus
The precise mechanism of action of toldimfossodium is not fully understood. it is believed to exert its effects through multiple pathways, including the stimulation of metabolic processes within the body. The compound likely interacts with various molecular targets, including enzymes involved in phosphorus metabolism, leading to enhanced metabolic activity and improved health outcomes in treated animals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butafosfan: Another phosphorus-containing compound used in veterinary medicine for similar indications.
Phosphoric Acid: A common phosphorus compound with various industrial and medical applications.
Phosphorous Acid: Used in the synthesis of other phosphorus-containing compounds
Uniqueness
Toldimfossodium is unique in its specific application for treating metabolic disorders in animals, particularly those related to calcium, magnesium, and phosphorus metabolism. Its ability to stimulate multiple metabolic pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H15NNaO3P+ |
|---|---|
Molekulargewicht |
239.18 g/mol |
InChI |
InChI=1S/C9H12NO2P.Na.H2O/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;;/h4-6H,1-3H3;;1H2/p+1 |
InChI-Schlüssel |
ILJLIGMEMLFZFS-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)[P+](=O)O.O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12337147.png)



![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)


![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)






